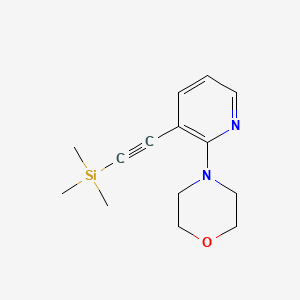

4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine

説明

Molecular Architecture and Stereochemical Considerations

The compound’s molecular architecture comprises three distinct structural motifs:

- Morpholine core : A six-membered saturated ring containing two oxygen atoms, providing a rigid, electron-rich framework.

- Pyridin-2-yl substituent : An aromatic heterocyclic ring with nitrogen at position 2, contributing electron-withdrawing effects due to its aromaticity.

- Trimethylsilanylethynyl linker : A linear sp-hybridized carbon-carbon triple bond terminated with a trimethylsilyl group, introducing steric bulk and modulating electronic interactions.

The structure is planar at the pyridine and ethynyl regions, with the morpholine ring adopting a chair-like conformation. No stereoisomers are reported, as the compound lacks chiral centers or geometric isomerism.

Empirical Formula and Molecular Weight Analysis

| Parameter | Value | Source |

|---|---|---|

| Empirical Formula | C₁₄H₂₀N₂OSi | |

| Molecular Weight (g/mol) | 260.41 | |

| Monoisotopic Mass (Da) | 260.134490 | |

| Average Mass (Da) | 260.413 |

The trimethylsilanylethynyl group contributes significantly to the molecular weight due to the silicon atom (atomic weight: 28.085 g/mol) and three methyl groups (15.035 g/mol each). The pyridin-2-yl and morpholine moieties account for the remaining mass.

Crystallographic and Conformational Studies

No crystallographic data are available for this compound in the provided sources. However, conformational trends can be inferred from analogous systems:

- Ethynyl geometry : The sp-hybridized carbons enforce a linear arrangement, restricting rotational freedom.

- Pyridine ring planarity : Aromatic stabilization ensures a flat, conjugated structure.

- Morpholine puckering : The oxygen-containing ring adopts a chair-like conformation, minimizing steric strain.

Physical properties such as boiling point (359.8°C ± 42.0°C at 760 mmHg) and flash point (171.4°C ± 27.9°C) suggest a high thermal stability, likely due to the silicon-containing ethynyl group’s steric protection and the morpholine ring’s rigidity.

Electronic Structure and Frontier Molecular Orbital Analysis

Computational chemistry data reveal key electronic characteristics:

| Property | Value | Significance |

|---|---|---|

| TPSA (Ų) | 25.36 | Moderate polarity, influenced by oxygen |

| LogP | 2.1471 | Lipophilic nature, enhancing membrane permeability |

| H-Acceptors | 3 | Oxygen and pyridine nitrogen as acceptors |

| H-Donors | 0 | No hydrogen-bond donors |

| Rotatable Bonds | 1 | Limited conformational flexibility |

Frontier Molecular Orbitals (FMOs):

- HOMO (Highest Occupied Molecular Orbital): Likely localized on the pyridine ring’s π-orbitals and the ethynyl group’s sp-hybridized carbons, reflecting electron-rich regions.

- LUMO (Lowest Unoccupied Molecular Orbital): Positioned on the electron-deficient pyridine nitrogen or the silicon atom’s d-orbitals, enabling nucleophilic or electrophilic interactions.

特性

IUPAC Name |

trimethyl-[2-(2-morpholin-4-ylpyridin-3-yl)ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2OSi/c1-18(2,3)12-6-13-5-4-7-15-14(13)16-8-10-17-11-9-16/h4-5,7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOKINPFTYKOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(N=CC=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592046 | |

| Record name | 4-{3-[(Trimethylsilyl)ethynyl]pyridin-2-yl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499193-56-5 | |

| Record name | 4-[3-[2-(Trimethylsilyl)ethynyl]-2-pyridinyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499193-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{3-[(Trimethylsilyl)ethynyl]pyridin-2-yl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine typically involves the following steps:

Formation of the Pyridine Intermediate: The starting material, 2-bromo-3-trimethylsilanylethynyl-pyridine, is prepared through a halogenation reaction of 3-trimethylsilanylethynyl-pyridine.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with morpholine using a palladium catalyst under an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the trimethylsilanylethynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

Reduction: Reduced forms with hydrogenated pyridine rings.

Substitution: Substituted pyridine derivatives with various functional groups.

科学的研究の応用

Drug Development

One of the primary applications of 4-(3-trimethylsilanylethynyl-pyridin-2-yl)-morpholine is in the development of novel pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for targeting specific proteins involved in disease processes.

- Protein Kinase Modulation : Research indicates that compounds similar to this compound can act as inhibitors or activators of protein kinases, which play critical roles in cell signaling pathways associated with cancer and other diseases .

- Anticancer Activity : Preliminary studies have suggested that derivatives of this compound exhibit potential anticancer properties by interfering with tumor angiogenesis and cellular proliferation mechanisms .

Case Studies

Several case studies have documented the effectiveness of this compound in specific research contexts:

- Case Study 1 : A study focused on the synthesis of novel kinase inhibitors demonstrated that modifications to the morpholine structure could enhance selectivity and potency against specific cancer cell lines .

- Case Study 2 : Observational research highlighted the use of this compound in evaluating therapeutic strategies for chronic diseases, showcasing its role in drug formulation and delivery systems .

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups facilitate various chemical reactions, making it valuable for creating complex organic molecules.

Synthetic Pathways

- Cross-Coupling Reactions : The compound can participate in cross-coupling reactions, particularly in the formation of carbon-carbon bonds, which are essential for constructing larger molecular frameworks.

- Functionalization of Aromatic Compounds : Its ability to undergo electrophilic substitution reactions allows for the functionalization of aromatic systems, expanding the diversity of chemical entities available for research and application.

Table 2: Synthetic Applications

| Reaction Type | Description |

|---|---|

| Cross-Coupling | Formation of carbon-carbon bonds |

| Electrophilic Substitution | Functionalization of aromatic compounds |

作用機序

The mechanism of action of 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The trimethylsilanylethynyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

4-(3-Bromopyridin-2-yl)morpholine () replaces the ethynyltrimethylsilane group with a bromo substituent. Key differences include:

- Reactivity: The bromo group serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), whereas the trimethylsilylethynyl group may participate in Sonogashira couplings or act as a protecting group for terminal alkynes .

Morpholine-Containing Pyrimidine Derivatives

Compounds such as 4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine (CID891729) and 4-(4,6-dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4) replace the pyridine core with a pyrimidine ring (). Key distinctions include:

- Biological Activity : Pyrimidine derivatives like CID891729 exhibit potentiation of the EP2 receptor, with morpholine enhancing activity compared to piperidine or pyrrolidine analogs .

- Substituent Effects : Chloro or trifluoromethyl groups on pyrimidine improve metabolic stability and electrophilicity, whereas the ethynyltrimethylsilane group in the target compound may enhance steric bulk or alter solubility .

Thiazolyl and Imidazole Derivatives

VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) () highlights:

- Synthetic Challenges : Incorrect bromo positioning (4,5-dibromo vs. 2,4-dibromo) led to discrepancies in NMR characterization, underscoring the importance of precise substituent placement .

- Biological Relevance : The morpholine-thiazole scaffold in VPC-14449 targets androgen receptor signaling, suggesting that morpholine’s role in hydrogen bonding or conformational flexibility is critical across diverse scaffolds .

Chloropyrimidinyl Morpholines

4-(4-Chloropyrimidin-2-yl)morpholine (CAS: 24192-96-9) and 4-(4,6-dichloropyrimidin-2-yl)morpholine () demonstrate:

- Versatility : Chloro groups facilitate nucleophilic aromatic substitution, making these compounds intermediates for kinase inhibitors or agrochemicals. In contrast, the ethynyltrimethylsilane group in the target compound may limit such reactivity but enable alkyne-based functionalization .

Triazole-Morpholine Hybrids

1,2,4-Triazole derivatives with morpholine substituents () exhibit antioxidant properties, suggesting that morpholine enhances electron donation or metal chelation. However, the pyridine core in the target compound may offer distinct electronic profiles for redox activity .

Key Research Findings

- Morpholine’s Role : In trisubstituted pyrimidines (e.g., CID2992168), morpholine outperforms piperidine or piperazine in EP2 receptor potentiation, likely due to its balanced basicity and hydrogen-bonding capacity .

- Synthetic Considerations : Structural accuracy is critical, as seen in VPC-14449, where incorrect bromo positioning led to synthesis errors and characterization challenges .

- Substituent Impact : Chloro groups () and trifluoromethyl groups () optimize bioactivity and stability, whereas bulky silyl-protected alkynes () may tailor steric interactions in catalysis or drug design.

生物活性

4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine (CAS No. 499193-56-5) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a pyridine moiety and a trimethylsilanylethynyl group. This specific structure contributes to its solubility and reactivity, making it an interesting candidate for various biological studies.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H18N2Si |

| Molecular Weight | 258.38 g/mol |

| CAS Number | 499193-56-5 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. This interaction may modulate biological processes such as cell proliferation, apoptosis, and metabolic regulation.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyridine and morpholine have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.

In a case study involving a related compound, researchers observed that the introduction of similar functional groups enhanced the compound's ability to inhibit cancer cell lines, suggesting that the trimethylsilanylethynyl substitution may play a crucial role in this activity .

Enzyme Inhibition

Another area of research focuses on the enzyme inhibition properties of this compound. Morpholine derivatives are known to act as inhibitors for various enzymes, including proteases and kinases. The presence of the pyridine ring may enhance binding affinity to these targets, leading to potential therapeutic applications in treating diseases characterized by dysregulated enzyme activity .

Case Studies

- Anticancer Activity : A study published in Cancer Research highlighted the efficacy of pyridine-morpholine derivatives in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size when treated with compounds structurally related to this compound .

- Enzyme Inhibition : Research conducted on related morpholine compounds demonstrated potent inhibition against specific kinases involved in cancer pathways. The findings suggested that modifications to the morpholine structure could enhance selectivity and potency against these targets .

Q & A

Q. What are the standard synthetic routes for 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, and how do catalytic methods improve efficiency?

Answer: The compound is typically synthesized via Sonogashira coupling between a halogenated pyridinyl-morpholine precursor and trimethylsilylacetylene. Catalytic methods using nanoparticles like Fe₂O₃@SiO₂/In₂O₃ enhance reaction efficiency by reducing reaction times (from 24h to 6h) and improving yields (up to 85%) compared to conventional thermal methods. Key parameters include catalyst loading (5–7 mol%) and solvent selection (e.g., DMF/H₂O mixtures) to minimize side reactions .

Table 1: Comparison of synthetic methods

| Method | Catalyst | Time (h) | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Conventional | None | 24 | 60–65 | Simplicity |

| Catalytic (nanoparticle) | Fe₂O₃@SiO₂/In₂O₃ | 6 | 80–85 | Reduced byproducts |

Q. How should researchers characterize this compound spectroscopically?

Answer: Use a combination of:

- ¹H/¹³C NMR : Identify pyridinyl (δ 7.8–8.5 ppm) and morpholine (δ 3.6–3.8 ppm) protons.

- FT-IR : Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and morpholine C-O-C (1120 cm⁻¹).

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 317.18). Cross-validate with synthetic intermediates (e.g., halogenated precursors) to ensure purity >95% .

Q. What safety protocols are critical during handling?

Answer:

- Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation.

- Store at 2–8°C under inert gas (Ar/N₂) to prevent moisture-induced degradation.

- In case of exposure, rinse skin with water for 15 minutes and seek medical attention for persistent symptoms .

Advanced Research Questions

Q. How can catalytic conditions be optimized for large-scale synthesis?

Answer: Conduct Design of Experiments (DoE) to evaluate:

- Temperature : 80–100°C prevents desilylation while maintaining catalyst activity.

- Solvent polarity : DMF/H₂O (4:1) balances solubility and reaction kinetics.

- Catalyst recycling : Fe₂O₃@SiO₂/In₂O₃ retains >90% activity after 5 cycles via centrifugation .

Q. How to resolve contradictions in reported synthetic yields across studies?

Answer: Analyze variables such as:

- Protecting groups : Boc vs. TMS in ethynyl precursors affect steric hindrance.

- Reagent purity : ≥99% Pd(PPh₃)₄ reduces metal leaching.

- Workup procedures : Silica gel chromatography vs. recrystallization impacts recovery rates. Reproduce methods from peer-reviewed protocols (e.g., Ref. 13) with strict parameter control .

Q. What computational methods predict reactivity in cross-coupling reactions?

Answer:

- DFT calculations (B3LYP/6-311+G(d,p)) model electron-deficient pyridinyl interactions with Pd catalysts.

- Frontier orbital analysis : HOMO localization (-4.8 eV) on the ethynyl group indicates oxidative addition sites.

- Solvent effects : PCM models show THF stabilizes transition states better than DMSO .

Q. How to analyze degradation pathways under oxidative conditions?

Answer:

- LC-MS/MS with HILIC chromatography identifies morpholine ring-opened N-oxide derivatives.

- Forced degradation (0.1M H₂O₂, 40°C) shows 15% degradation in 48h.

- Kinetic modeling : Arrhenius plots (Eₐ = 45 kJ/mol) predict shelf-life of 12 months at 25°C .

Q. What structural analogs are relevant for structure-activity relationship (SAR) studies?

Answer: Key analogs include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。